molecular formula C20H24O7 B3000634 Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxochromen-3-yl]propanoate CAS No. 858749-98-1

Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxochromen-3-yl]propanoate

Cat. No.: B3000634
CAS No.: 858749-98-1
M. Wt: 376.405
InChI Key: PKWYYJAQVVBVHZ-UHFFFAOYSA-N
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Description

Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxochromen-3-yl]propanoate: is a complex organic compound with a molecular formula of C20H24O7. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxochromen-3-yl]propanoate typically involves multiple steps. One common method includes the esterification of 3-(7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality .

Mechanism of Action

The mechanism of action of Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxochromen-3-yl]propanoate involves its interaction with various molecular targets, including enzymes and receptors. The compound’s chromen-2-one core is known to inhibit certain enzymes, leading to its biological effects. Additionally, it can modulate signaling pathways involved in inflammation and oxidative stress .

Comparison with Similar Compounds

  • Ethyl 3-[7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxochromen-3-yl]propanoate
  • Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxochromen-3-yl]propanoate

Uniqueness: Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxochromen-3-yl]propanoate is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties. The presence of the ethoxy and dimethyl groups enhances its solubility and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxochromen-3-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-5-24-17(21)10-8-15-12(3)14-7-9-16(26-11-18(22)25-6-2)13(4)19(14)27-20(15)23/h7,9H,5-6,8,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWYYJAQVVBVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)OCC)C)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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